N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a fluorophenoxy group, a pyrimidinyl group, and a trifluoromethylbenzenesulfonamide moiety. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-nitropyrimidine and 2-fluorophenol, under basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the nitro group on the pyrimidine is replaced by the fluorophenoxy group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated intermediates can be used with nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-methoxybenzamide
- N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity. This makes it distinct from similar compounds that lack this functional group.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3O3S/c18-14-3-1-2-4-15(14)27-16-22-9-12(10-23-16)24-28(25,26)13-7-5-11(6-8-13)17(19,20)21/h1-10,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMSNTLVDRWBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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